3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a bromophenyl group and a tert-butylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The bromophenyl and tert-butylbenzylthio groups are then introduced through substitution reactions using reagents such as bromobenzene and tert-butylbenzyl chloride, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromobenzene, tert-butylbenzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the bromophenyl and tert-butylbenzylthio groups can interact with various biological receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-tert-butyl-phenylamine: Shares the bromophenyl and tert-butyl groups but lacks the triazole and pyridine rings.
1-Bromo-4-tert-butylbenzene: Contains the bromophenyl and tert-butyl groups but does not have the triazole and pyridine rings.
Uniqueness
3-(4-(4-Bromophenyl)-5-((4-(tert-butyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
676623-72-6 |
---|---|
Molecular Formula |
C24H23BrN4S |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(4-tert-butylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H23BrN4S/c1-24(2,3)19-8-6-17(7-9-19)16-30-23-28-27-22(18-5-4-14-26-15-18)29(23)21-12-10-20(25)11-13-21/h4-15H,16H2,1-3H3 |
InChI Key |
LFDMWMUJFHAQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.